[1,2,4]Triazolo[1,5-b]pyridazin-6-amine
Description
[1,2,4]Triazolo[1,5-b]pyridazin-6-amine is a nitrogen-rich heterocyclic compound characterized by a fused triazole and pyridazine ring system. Key features include:
- Structure: A bicyclic system with three nitrogen atoms in the triazole ring and two in the pyridazine ring.
- Synthetic Relevance: Similar compounds are synthesized via multi-component reactions or azide cyclization, with yields ranging from 66% to 69% for tetrazolo analogs .
- Biological Potential: While direct activity data are sparse, related triazolo-pyrimidines exhibit antitumor, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H,(H2,6,9) |
InChI Key |
XBNPBPFXFACHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2N=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-b]pyridazin-6-amine typically involves multistep reaction sequences. One common method involves the oxidative cycloaddition of 3-aminopyridazines and nitriles, catalyzed by copper and zinc. This process includes a tandem C–N addition followed by an intramolecular oxidative N–N bond formation . Another method involves the treatment of 3-aminopyridazine derivatives with N,N-dimethylaminoformamide dimethyl acetal (DMFDMA) and hydroxylamine hydrochloride, followed by cyclization with polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are less documented, but the use of microwave-mediated, catalyst-free synthesis has been explored. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine and potassium iodide.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Common Reagents and Conditions
Oxidation: Iodine (I2) and potassium iodide (KI) are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Acylating agents like formic acid, acetic anhydride, and benzoyl chloride are frequently used.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-b]pyridazine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
[1,2,4]Triazolo[1,5-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
